

# Glycolic Acid vs. Polyglycolic Acid: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Glycolic Acid |           |
| Cat. No.:            | B1673462      | Get Quote |

In the field of drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Both **glycolic acid** (GA) and its polymer, poly**glycolic acid** (PGA), are extensively utilized, yet they serve fundamentally different roles dictated by their distinct chemical structures and properties. This guide provides an objective comparison of their performance in drug delivery studies, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their formulation design.

# **Core Distinction: Monomer vs. Polymer**

The primary difference lies in their molecular structure. **Glycolic acid** is the smallest α-hydroxy acid (AHA), a simple monomer. Its small size and acidic nature allow it to be used primarily as a penetration enhancer in topical and transdermal drug delivery. In contrast, poly**glycolic acid** is a biodegradable, thermoplastic polymer synthesized from **glycolic acid**. Its polymeric nature allows it to be fabricated into various matrices, such as nanoparticles, microparticles, and scaffolds, for controlled and sustained drug release.[1][2] PGA is often copolymerized with lactic acid to form poly(lactic-co-**glycolic acid**) or PLGA, one of the most successfully and widely used biodegradable polymers for drug delivery due to its tunable properties and long history of FDA approval.[1][2]

# **Performance and Applications in Drug Delivery**



# **Glycolic Acid: The Penetration Enhancer**

**Glycolic acid**'s primary function in drug delivery is to transiently disrupt the barrier function of the stratum corneum, the outermost layer of the skin. This action facilitates the permeation of topically applied therapeutic agents.

#### Mechanism of Action:

- Corneocyte Cohesion Reduction: GA reduces the cohesion between corneocytes by interfering with intercellular ionic bonding, which promotes desquamation.
- Increased Hydration: It increases the hydration of the stratum corneum.
- Lipid Disruption: The exact mechanism is not fully elucidated, but it is believed to involve the disruption of the highly organized lipid bilayers in the intercellular space of the stratum corneum.

This synergistic action enhances the penetration of both hydrophilic and lipophilic drugs.

# Polyglycolic Acid (and PLGA): The Biodegradable Carrier

PGA and its widely used copolymer PLGA are cornerstone materials for creating sophisticated drug delivery systems. Their value lies in their excellent biocompatibility and biodegradability. Upon administration, they undergo hydrolysis of their ester linkages to yield **glycolic acid** and, in the case of PLGA, lactic acid. These monomers are natural metabolites and are safely eliminated from the body through the Krebs cycle as carbon dioxide and water.

#### Key Applications & Performance Metrics:

- Controlled and Sustained Release: By encapsulating drugs within a PGA or PLGA matrix, their release can be sustained over periods ranging from days to months. The release rate is tunable by altering polymer properties like molecular weight and, for PLGA, the ratio of lactic acid to glycolic acid.
- Protection of Therapeutics: The polymer matrix protects sensitive drug molecules, such as peptides and proteins, from enzymatic degradation in vivo.



 Targeted Delivery: The surface of PGA/PLGA nanoparticles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues, enhancing efficacy and reducing systemic side effects.

# **Quantitative Data Comparison**

The following tables summarize key quantitative data from various studies to provide a clear comparison.

Table 1: Physicochemical Properties

| Property         | Glycolic Acid (Monomer)                                  | Polyglycolic Acid<br>(Polymer)                                                       |
|------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------|
| Chemical Formula | C <sub>2</sub> H <sub>4</sub> O <sub>3</sub>             | (C <sub>2</sub> H <sub>2</sub> O <sub>2</sub> )n                                     |
| Molecular Weight | 76.05 g/mol                                              | Varies widely (e.g., 38,000 to 54,000 g/mol for PLGA)                                |
| Structure        | Small, single molecule                                   | Long-chain, linear aliphatic polyester                                               |
| Solubility       | Highly soluble in water, ethanol, acetone, ethyl acetate | Insoluble in water; Soluble in select organic solvents (e.g., hexafluoroisopropanol) |
| Primary Role     | Penetration Enhancer                                     | Biodegradable Drug<br>Carrier/Matrix                                                 |

Table 2: Performance of Glycolic Acid as a Penetration Enhancer



| Drug Studied           | GA<br>Concentration | Formulation<br>Type                                                                                                 | Key Finding                                                                                                           | Reference |  |
|------------------------|---------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|--|
| 5-Fluorouracil         | 1% and 5%<br>(w/w)  | Aqueous Solution  Increased permeability coefficient for the hydrophilic drug; effect was concentration- dependent. |                                                                                                                       |           |  |
| Vitamin A<br>Palmitate | Not specified       | Gel                                                                                                                 | The presence of glycolic acid in the gel formulation increased the skin penetration of vitamin A palmitate over time. |           |  |
| General Study          | 2% and 10%<br>(wt%) | Cream                                                                                                               | Topical products with GA effectively lower skin surface pH, which can influence barrier function.                     |           |  |

Table 3: Performance of Polyglycolic Acid (as PLGA) in Drug Delivery Systems



| Encapsul<br>ated Drug         | Polymer<br>Type<br>(LA:GA<br>ratio) | Delivery<br>System | Particle<br>Size (nm)      | Encapsul<br>ation<br>Efficiency<br>(%) | Release<br>Profile<br>Summary                                                      | Referenc<br>e |
|-------------------------------|-------------------------------------|--------------------|----------------------------|----------------------------------------|------------------------------------------------------------------------------------|---------------|
| Doxorubici<br>n               | PGA-<br>based                       | Nanoparticl<br>es  | ~100-200                   | High                                   | Sustained release for cancer therapy.                                              |               |
| Lidocaine                     | PLGA                                | Microcapsu<br>les  | Uniform<br>micrometer<br>s | High                                   | Protracted in vivo and in vitro release; tunable "on-off" release with ultrasound. |               |
| Various<br>small<br>molecules | PLGA<br>(various<br>ratios)         | Nanoparticl<br>es  | 10-1000                    | Varies<br>widely                       | Release kinetics are tunable by adjusting the lactide- to-glycolide ratio.         |               |
| Carfilzomib<br>(peptide)      | PLGA<br>(50:50,<br>75:25)           | Microneedl<br>es   | N/A                        | N/A                                    | Sustained release profile over 7 days, influenced by polymer molecular weight.     |               |

# **Experimental Protocols**



### In Vitro Skin Permeation Study for Glycolic Acid

Objective: To quantify the effect of **glycolic acid** on the transdermal permeation of a model drug.

#### Methodology:

- Skin Preparation: Human or animal (e.g., porcine) skin is excised and dermatomed to a thickness of approximately 500  $\mu$ m. The skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Formulation Application: The formulation containing the model drug and glycolic acid (test group) or the drug alone (control group) is applied to the skin surface in the donor compartment.
- Sample Collection: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C. At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.
- Quantification: The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine the enhancement effect.

# Fabrication of PLGA Nanoparticles via Emulsification-Solvent Evaporation

Objective: To prepare drug-loaded PLGA nanoparticles for controlled release studies.

#### Methodology:

 Organic Phase Preparation: PLGA polymer and the hydrophobic drug are dissolved in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.



- Emulsification: The organic phase is added to an aqueous phase containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This process forms an oil-in-water (o/w) emulsion.
- Solvent Evaporation: The emulsion is stirred at room temperature under a fume hood for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate, forming solid nanoparticles that encapsulate the drug.
- Nanoparticle Collection: The nanoparticles are collected by ultracentrifugation, washed
  multiple times with deionized water to remove excess surfactant and non-encapsulated drug,
  and then lyophilized for storage.

### In Vitro Drug Release Study from PLGA Nanoparticles

Objective: To determine the release kinetics of a drug from PLGA nanoparticles.

#### Methodology:

- Sample Preparation: A known amount of lyophilized drug-loaded nanoparticles is suspended in a release medium (e.g., PBS, pH 7.4).
- Incubation: The suspension is placed in a dialysis bag (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to diffuse) and incubated in a larger volume of release medium at 37°C with continuous gentle agitation.
- Sample Collection: At specific time points, the entire external release medium is collected and replaced with fresh medium to maintain sink conditions.
- Quantification: The amount of drug released into the medium at each time point is quantified using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
- Data Analysis: A cumulative drug release profile is generated by plotting the percentage of drug released against time. The data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to understand the release mechanism.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glycolic Acid vs. Polyglycolic Acid: A Comparative Guide for Drug Delivery Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673462#glycolic-acid-vs-polyglycolic-acid-in-drug-delivery-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com